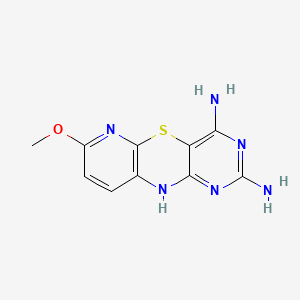
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 7-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 7-methoxy-: is a complex heterocyclic compound characterized by its unique structure, which includes pyrido, pyrimido, and thiazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 7-methoxy- typically involves multi-step reactions. One common approach is the condensation of 6-aminouracil with aromatic aldehydes and 1,3-diketones under specific conditions . The reaction is often carried out in the presence of catalysts and under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Reagents such as halogens or alkylating agents are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .
Medicine: In medicine, 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 7-methoxy- is being investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a potential candidate for treating various diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 7-methoxy- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-10H-pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine: This compound shares a similar core structure but with a chlorine substituent, which can alter its chemical and biological properties.
10H-Pyrido(3,2-b)(1,4)benzothiazine: Another related compound with a different ring fusion pattern, leading to distinct properties and applications.
Uniqueness: The presence of the methoxy group in 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 7-methoxy- imparts unique chemical properties, such as increased solubility and altered reactivity, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
42362-20-9 |
|---|---|
Molekularformel |
C10H10N6OS |
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
12-methoxy-9-thia-2,4,6,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3,5,7,11,13-hexaene-5,7-diamine |
InChI |
InChI=1S/C10H10N6OS/c1-17-5-3-2-4-9(14-5)18-6-7(11)15-10(12)16-8(6)13-4/h2-3H,1H3,(H5,11,12,13,15,16) |
InChI-Schlüssel |
LHABWFJUCMQSEM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=C1)NC3=NC(=NC(=C3S2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


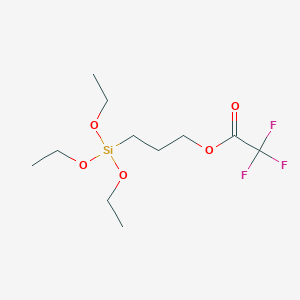
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)

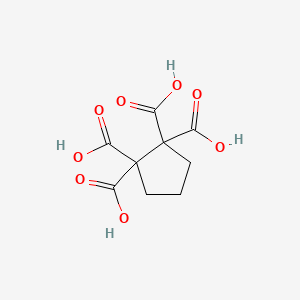
![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)
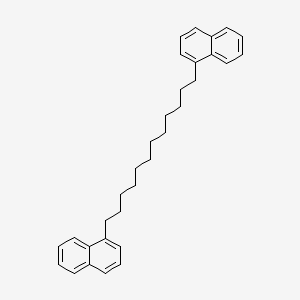

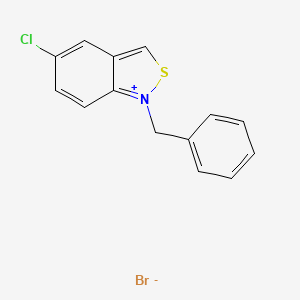
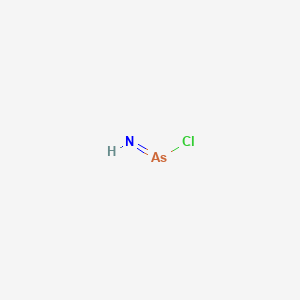
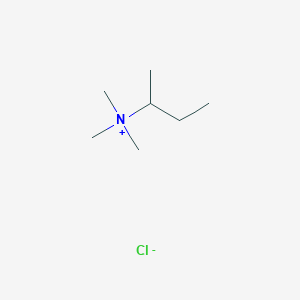
![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)

